hCT(18-32)

Beschreibung

BenchChem offers high-quality hCT(18-32) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hCT(18-32) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

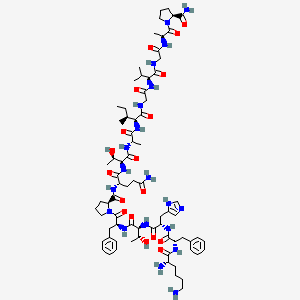

C74H112N20O18 |

|---|---|

Molekulargewicht |

1569.8 g/mol |

IUPAC-Name |

(2S)-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C74H112N20O18/c1-9-40(4)59(70(108)81-37-57(99)89-58(39(2)3)69(107)80-36-56(98)83-42(6)73(111)93-30-18-25-53(93)62(78)100)90-63(101)41(5)84-71(109)60(43(7)95)91-65(103)49(27-28-55(77)97)85-68(106)54-26-19-31-94(54)74(112)52(33-46-22-14-11-15-23-46)88-72(110)61(44(8)96)92-67(105)51(34-47-35-79-38-82-47)87-66(104)50(32-45-20-12-10-13-21-45)86-64(102)48(76)24-16-17-29-75/h10-15,20-23,35,38-44,48-54,58-61,95-96H,9,16-19,24-34,36-37,75-76H2,1-8H3,(H2,77,97)(H2,78,100)(H,79,82)(H,80,107)(H,81,108)(H,83,98)(H,84,109)(H,85,106)(H,86,102)(H,87,104)(H,88,110)(H,89,99)(H,90,101)(H,91,103)(H,92,105)/t40-,41-,42-,43+,44+,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1 |

InChI-Schlüssel |

ZBKXGHRDTVFMKR-YICJZLNYSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

hCT(18-32): A Technical Guide to a Promising Cell-Penetrating Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human calcitonin-derived peptide, hCT(18-32), has emerged as a significant cell-penetrating peptide (CPP) with considerable potential for intracellular drug delivery. Originating from the C-terminal fragment of human calcitonin (hCT), this 15-amino acid peptide has been the subject of research focusing on its ability to traverse cellular membranes and deliver various cargo molecules. This technical guide provides a comprehensive overview of the discovery, background, and key experimental data related to hCT(18-32), intended for researchers and professionals in the field of drug development.

Discovery and Background

The journey to the identification of hCT(18-32) as a cell-penetrating peptide began with studies on larger fragments of human calcitonin. Initial observations of the cellular uptake of hCT(9-32) into epithelial cells spurred further investigation into which parts of the peptide were essential for this membrane translocation.[1]

Systematic truncation of the hCT(9-32) fragment revealed that the shorter hCT(18-32) sequence retained the ability to penetrate the plasma membrane.[1] This discovery pinpointed a key region within the parent hormone responsible for its cell-penetrating properties. Subsequent research has focused on characterizing the uptake mechanism and optimizing this peptide for use as a delivery vector.[2]

The Parent Hormone: Human Calcitonin (hCT)

Human calcitonin is a 32-amino acid peptide hormone primarily involved in calcium homeostasis. It is secreted by the parafollicular cells (C cells) of the thyroid gland and exerts its effects by binding to the calcitonin receptor (CTR), a G-protein coupled receptor. While the full-length hormone has its own well-defined physiological roles, its fragments have been found to possess distinct and valuable properties.

Mechanism of Cellular Uptake

The cellular internalization of hCT(18-32) is an active process, dependent on temperature, time, and concentration, which is characteristic of an endocytic pathway.[1] Studies have indicated that the uptake results in a punctuated cytoplasmic distribution, suggesting that the peptide is enclosed within vesicles after internalization.[2]

Key Amino Acid Residues

Amino acid substitution studies have been crucial in elucidating the structural requirements for the cell-penetrating activity of hCT(18-32). Two residues have been identified as particularly critical:

-

Lysine (B10760008) at position 18 (Lys-18): The positive charge of this lysine residue is essential for the peptide's uptake.[1] This highlights the importance of electrostatic interactions with the negatively charged cell membrane.

-

Proline at position 23 (Pro-23): This proline is also crucial for cellular uptake, suggesting that the conformational kink it introduces into the peptide's structure is important for its function.[1]

Furthermore, the orientation of the amino acid sequence is vital, as the reverse sequence, hCT(32-18), does not penetrate the cell membrane.[1]

Endocytic Pathway

While the precise endocytic pathway for hCT(18-32) has not been definitively elucidated, studies on a related branched derivative, hCT(9-32)-br, suggest the involvement of lipid raft-mediated endocytosis.[3] It is plausible that hCT(18-32) utilizes a similar clathrin-independent pathway. The initial interaction with the cell surface is likely mediated by electrostatic interactions with heparan sulfate (B86663) proteoglycans, a common feature for many CPPs.[2]

References

An In-Depth Technical Guide to Human Calcitonin-Derived Cell-Penetrating Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human calcitonin (hCT), a 32-amino acid peptide hormone, has emerged as a promising source for the development of cell-penetrating peptides (CPPs). These hCT-derived CPPs possess the intrinsic ability to traverse cellular membranes, making them effective vectors for the intracellular delivery of a wide array of therapeutic and diagnostic agents that would otherwise be membrane-impermeable. This technical guide provides a comprehensive overview of the core aspects of hCT-derived CPPs, including their mechanism of action, quantitative delivery efficiency, and detailed experimental protocols for their synthesis, characterization, and evaluation. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to harness the potential of these innovative delivery vectors.

Introduction to Human Calcitonin and its Derived Cell-Penetrating Peptides

Human calcitonin is primarily involved in calcium homeostasis. However, truncated and modified sequences of hCT, most notably the fragment spanning amino acids 9-32 (hCT(9-32)), have been shown to exhibit cell-penetrating properties.[1] These peptides are typically cationic and amphipathic, characteristics that are crucial for their interaction with and translocation across the plasma membrane. The development of hCT-derived CPPs has been driven by the need for safe and efficient non-viral vectors for the delivery of macromolecules such as plasmid DNA, siRNA, and proteins.[2] Modifications to the native hCT sequence, such as the addition of branched oligocationic chains, have been explored to enhance their metabolic stability and cargo delivery efficacy.[3][4]

Mechanism of Cellular Uptake

The primary mechanism of cellular entry for hCT-derived CPPs is endocytosis.[4] Specifically, evidence points towards a lipid raft-mediated endocytic pathway.[3][5] This process is initiated by the electrostatic interaction of the cationic CPP with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which act as initial docking sites.[5][6] This interaction is thought to trigger the clustering of lipid rafts, specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids, leading to the formation of endocytic vesicles.[7][8]

Signaling Pathway of hCT-Derived CPP Uptake

The following diagram illustrates the proposed signaling cascade for the lipid raft-mediated endocytosis of hCT-derived CPPs.

Caption: Proposed pathway for hCT-derived CPP cellular uptake.

Quantitative Data on Delivery Efficiency

The efficiency of cargo delivery by hCT-derived CPPs is dependent on several factors, including the specific peptide sequence, the nature and size of the cargo, and the cell type. Branched derivatives of hCT have shown particular promise in delivering nucleic acids.

| Peptide | Cargo | Cell Line | Transfection Efficiency (% of Lipofectamine™ 2000) | Reference |

| hCT(9-32)-2br | Plasmid DNA | HEK 293 | ~40% | [3] |

| hCT(18-32)-k7 | Plasmid DNA | HEK 293 | ~40% | [3] |

| hCT(9-32)-2br | Plasmid DNA | Neuroblastoma | ~150% | [3] |

| hCT(18-32)-k7 | Plasmid DNA | Neuroblastoma | >150% | [3] |

| hCT(9-32)-br | Plasmid DNA | Neuroblastoma | Significantly higher than Lipofectamine™ | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of hCT-derived CPPs.

Solid-Phase Peptide Synthesis (SPPS) of hCT(9-32)

Principle: The peptide is synthesized on a solid resin support through a stepwise addition of amino acids. The Fmoc/tBu strategy is commonly employed.[9][10]

Materials:

-

Rink-amide MBHA resin

-

Fmoc-protected amino acids

-

HBTU/HOBt or HATU/HOAt (coupling reagents)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine (B6355638) in N,N-Dimethylformamide (DMF) (20%)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the hCT(9-32) sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by RP-HPLC.

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), allowing for the elution of peptides with increasing hydrophobicity.[11][12]

Materials:

-

RP-HPLC system with a UV detector

-

C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude peptide dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

-

Detection: Monitor the peptide elution at 220 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide powder.

Peptide Characterization by MALDI-TOF Mass Spectrometry

Principle: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming its identity.[13][14]

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile, 0.1% TFA)

-

Purified peptide sample

Procedure:

-

Sample Preparation: Mix a small amount of the purified peptide solution with the matrix solution on the MALDI target plate.

-

Crystallization: Allow the mixture to air-dry, forming a co-crystal of the peptide and matrix.

-

Analysis: Insert the target plate into the mass spectrometer. A pulsed laser desorbs and ionizes the peptide molecules. The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular weight of the synthesized peptide.

Cellular Uptake Analysis by Confocal Microscopy

Principle: A fluorescently labeled CPP is incubated with cells, and its intracellular localization is visualized using a confocal microscope, which provides high-resolution optical sections.[15][16][17]

Materials:

-

Fluorescently labeled hCT-derived CPP (e.g., FITC-hCT(9-32))

-

Cell line of interest (e.g., HeLa, HEK 293)

-

Glass-bottom culture dishes

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Peptide Incubation: Treat the cells with the fluorescently labeled CPP in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C.

-

Washing: Wash the cells three times with cold PBS to remove non-internalized peptide.

-

Nuclear Staining: Incubate the cells with a nuclear stain for 10-15 minutes.

-

Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the fluorophore and the nuclear stain. Z-stack images can be acquired to visualize the three-dimensional distribution of the peptide within the cells.

Cytotoxicity Assessment by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[18][19][20][21]

Materials:

-

hCT-derived CPP

-

Cell line of interest

-

96-well plates

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with a range of concentrations of the CPP for 24-48 hours. Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Workflow and Logical Relationships

The following diagram outlines the typical workflow for the development and evaluation of hCT-derived CPPs.

Caption: Workflow for hCT-derived CPP development.

Conclusion

Human calcitonin-derived CPPs represent a versatile and promising platform for intracellular drug delivery. Their ability to efficiently transport a variety of cargo molecules across the cell membrane, coupled with opportunities for chemical modification to enhance their properties, makes them a compelling area of research for therapeutic and diagnostic applications. This guide has provided a comprehensive overview of the fundamental aspects of hCT-derived CPPs, from their mechanism of action to detailed experimental protocols. By leveraging this information, researchers can further explore and optimize these peptides to address the ongoing challenges in drug delivery.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic Cleavage and Translocation Efficiency of Selected Cell Penetrating Peptides: A Comparative Study with Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid Raft Redox Signaling: Molecular Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of raft-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. hplc.eu [hplc.eu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. researchhub.com [researchhub.com]

An In-depth Technical Guide to the Cellular Uptake Mechanism of hCT(18-32)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanism of the human calcitonin-derived peptide, hCT(18-32). This peptide fragment has garnered interest as a potential cell-penetrating peptide (CPP) for the intracellular delivery of therapeutic cargoes. This document synthesizes key research findings on its internalization pathways, experimental validation, and quantitative analysis.

Core Concepts: hCT(18-32) as a Cell-Penetrating Peptide

The human calcitonin fragment hCT(18-32) is recognized for its ability to traverse cellular membranes, a characteristic of cell-penetrating peptides. Its uptake is an active process, dependent on temperature, time, and concentration, pointing towards an energy-dependent endocytic mechanism.[1][2] Key structural features, such as the positive charge of lysine (B10760008) at position 18 and the presence of proline at position 23, are crucial for its cell-penetrating capabilities.[1][2]

Quantitative Analysis of Cellular Uptake

The cellular internalization of hCT(18-32) and its derivatives has been quantified using techniques such as flow cytometry, which measures the mean fluorescence intensity of cells treated with fluorescently labeled peptides. The following table summarizes representative quantitative data for the closely related, enhanced cell-penetrating peptide variant, hCT(18-32)-k7.

| Cell Line | Peptide Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) | Reference |

| HEK 293 | 25 | 60 | ~150 | [3] |

| HeLa | 25 | 60 | ~180 | [3] |

| MCF-7 | 25 | 60 | ~170 | [3] |

| HeLa | 10 | 10 | ~200 | [4] |

| HeLa | 20 | 10 | ~400 | [4] |

| HeLa | 30 | 10 | ~600 | [4] |

Mechanism of Cellular Uptake: A Multi-Step Process

The cellular uptake of hCT(18-32) is a multi-step process that is initiated by the interaction of the peptide with the cell surface, followed by internalization through one or more endocytic pathways, and culminating in intracellular trafficking.

Initial Cell Surface Interactions: The Role of Heparan Sulfate (B86663) Proteoglycans

The initial step in the cellular uptake of many cationic CPPs, including likely hCT(18-32), involves electrostatic interactions with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[5][6][7] This interaction is thought to concentrate the peptide at the cell membrane, thereby facilitating its subsequent internalization.

References

- 1. Enhanced heparan sulfate proteoglycan-mediated uptake of cell-penetrating peptide-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heparan Sulfate Proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Lysine 18 in the Cellular Uptake of Human Calcitonin Fragment (18-32): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human calcitonin (hCT) fragment spanning amino acids 18-32, denoted as hCT(18-32), has garnered significant interest as a cell-penetrating peptide (CPP) capable of traversing cellular membranes. This technical guide synthesizes the available scientific literature to elucidate the pivotal role of the lysine (B10760008) residue at position 18 (Lys18) in the biological activity of hCT(18-32), primarily focusing on its function as a cellular delivery vector. This document provides an in-depth analysis of the structure-activity relationship of hCT(18-32), detailed experimental methodologies for assessing its cellular uptake, and a discussion of its proposed mechanism of internalization.

Introduction

Cell-penetrating peptides are short peptides that can facilitate the cellular uptake of various molecular cargo, ranging from small chemical drugs to large macromolecules like plasmid DNA. The hCT(18-32) fragment has been identified as a promising CPP.[1] A key structural feature dictating the cell-penetrating capacity of many CPPs is the presence of cationic residues. This guide focuses on the specific contribution of the positively charged lysine at position 18 to the function of hCT(18-32).

The Imperative of Lysine 18's Positive Charge

Multiple studies have underscored the critical nature of the positive charge conferred by the lysine residue at position 18 for the cellular uptake of hCT(18-32).[2] Amino acid modification studies have indicated that this positive charge is crucial for the peptide's ability to penetrate cellular membranes.[2] This is a common feature among many CPPs, where the initial interaction with the negatively charged cell surface, rich in glycosaminoglycans, is a prerequisite for internalization. The electrostatic interactions between the cationic peptide and the anionic cell surface are believed to trigger the subsequent uptake process.

Furthermore, the orientation of the peptide sequence is vital for its cell-penetrating activity. The reverse sequence, hCT(32-18), has been shown to be incapable of membrane penetration, highlighting the importance of the specific amino acid sequence and the spatial presentation of key residues like Lys18.[2]

Quantitative Analysis of hCT(18-32) Cellular Uptake: An Illustrative Overview

To illustrate the expected impact of Lys18 modification, the following table presents hypothetical quantitative data based on the qualitative descriptions found in the literature. This data represents a typical outcome from flow cytometry analysis measuring the mean fluorescence intensity of cells incubated with fluorescently labeled hCT(18-32) and its mutants.

| Peptide Sequence | Modification at Position 18 | Predicted Relative Cellular Uptake (%) |

| hCT(18-32) | Lysine (K) - Wild Type | 100 |

| hCT(18-32) K18A | Alanine (A) - Neutral | < 10 |

| hCT(18-32) K18Q | Glutamine (Q) - Neutral | < 15 |

| hCT(18-32) K18E | Glutamic Acid (E) - Negative | < 5 |

Note: This table is illustrative and intended to represent the expected outcomes based on the established importance of the positive charge at position 18. Actual experimental values may vary.

Experimental Protocols for Assessing hCT(18-32) Activity

The primary activity of hCT(18-32) discussed in the literature is its ability to act as a CPP. The following are detailed methodologies for key experiments used to quantify and visualize its cellular uptake.

Peptide Synthesis and Fluorescent Labeling

Objective: To synthesize hCT(18-32) and its analogues with a fluorescent tag for visualization and quantification.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][3]

-

Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain. For modified peptides, the desired amino acid (e.g., Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH) is used at position 18.

-

Fluorescent Labeling: A fluorescent dye, such as 5(6)-carboxyfluorescein (B613776) (CF) or Rhodamine, is conjugated to the N-terminus of the peptide while it is still attached to the resin.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Quantitative Cellular Uptake Analysis by Flow Cytometry

Objective: To quantify the amount of fluorescently labeled peptide internalized by cells.

Methodology:

-

Cell Culture: Adherent or suspension cells are cultured to a suitable confluency in 96-well or 24-well plates.[1][5]

-

Incubation: Cells are incubated with a known concentration of the fluorescently labeled peptide in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.[1]

-

Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove non-adherent peptide.

-

Quenching of Extracellular Fluorescence: To differentiate between membrane-bound and internalized peptide, a quenching agent such as Trypan Blue is added to the cell suspension. Trypan Blue quenches the fluorescence of the externally bound peptides.[1]

-

Cell Detachment (for adherent cells): Adherent cells are detached using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is determined and corrected for the autofluorescence of untreated cells.[1][5]

Visualization of Cellular Uptake by Confocal Microscopy

Objective: To visualize the subcellular localization of the internalized peptide.

Methodology:

-

Cell Seeding: Cells are seeded on glass-bottom dishes or coverslips suitable for microscopy.[6][7]

-

Incubation: Cells are incubated with the fluorescently labeled peptide as described for the flow cytometry assay.

-

Washing: Cells are washed with PBS to remove the peptide-containing medium.

-

Counterstaining (Optional): To visualize specific organelles, cells can be co-stained with markers for the nucleus (e.g., DAPI or Hoechst), endosomes (e.g., LysoTracker), or the plasma membrane (e.g., Wheat Germ Agglutinin).[6]

-

Imaging: Live or fixed cells are imaged using a confocal laser scanning microscope. Z-stack images are often acquired to reconstruct a three-dimensional view of the cell and confirm the intracellular localization of the peptide.[6][7]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for hCT(18-32) is its function as a CPP. The uptake process is thought to be initiated by electrostatic interactions with the cell membrane, followed by internalization via an endocytic pathway.[2][8]

References

- 1. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 4. scispace.com [scispace.com]

- 5. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to hCT(18-32): A Cell-Penetrating Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human calcitonin-derived peptide, hCT(18-32), is a promising cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery. As a fragment of the human calcitonin hormone, this peptide possesses the intrinsic ability to traverse cellular membranes, a critical hurdle for the intracellular delivery of therapeutic molecules. This technical guide provides a comprehensive overview of the core basic properties of hCT(18-32) as a CPP, with a focus on its physicochemical characteristics, cellular uptake mechanisms, and cytotoxicity. Detailed experimental protocols and structured data are presented to facilitate its evaluation and application in research and drug development.

Physicochemical Properties

The hCT(18-32) peptide is a 15-amino acid fragment with the sequence Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro, and it is C-terminally amidated.[1] Its fundamental physicochemical properties are summarized in the table below. These characteristics, particularly its net positive charge at physiological pH, are crucial for its initial interaction with the negatively charged cell membrane, a key step in its internalization.

| Property | Value | Reference / Method |

| Amino Acid Sequence | Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH2 | [1] |

| Molecular Weight | 1569.80 g/mol | [1] |

| Theoretical Isoelectric Point (pI) | 8.85 | Calculated |

| Net Charge at pH 7.4 | +2 | Calculated |

| Solubility | Soluble in water | [1] |

Cellular Uptake and Mechanism

The primary function of hCT(18-32) as a CPP is its ability to enter cells. The uptake of this peptide is an active, energy-dependent process.

Mechanism of Internalization

Studies have shown that hCT(18-32) penetrates the plasma membrane through an endocytic pathway.[2][3] The uptake process is temperature-, time-, and concentration-dependent, which are characteristic features of active transport mechanisms.[2] While the precise molecular details of the signaling cascade are still under investigation, it is suggested that the initial interaction is electrostatic, between the positively charged peptide and negatively charged components of the cell surface, such as proteoglycans.[4] Some evidence also points towards the involvement of lipid raft-mediated endocytosis for related hCT-derived peptides.[5]

Key Structural Features for Uptake

Amino acid modification studies have highlighted the importance of specific residues for the cell-penetrating activity of hCT(18-32). The positive charge of the lysine (B10760008) at position 18 and the presence of proline at position 23 are crucial for its uptake.[5][6] Furthermore, the specific sequence orientation is critical, as the reverse sequence, hCT(32-18), does not exhibit membrane-penetrating properties.[5]

Quantitative Cellular Uptake

While much of the quantitative uptake data is available for a more derivatized version, the branched peptide hCT(18-32)-k7, the linear hCT(18-32) has been shown to effectively penetrate cells. For instance, studies using carboxyfluorescein-labeled hCT(18-32) have qualitatively demonstrated its accumulation inside various cell lines, including Madin-Darby canine kidney (MDCK) cells, through confocal microscopy.[2]

Quantitative data for the unmodified, linear hCT(18-32) remains an area of active investigation.

Cytotoxicity Profile

A critical aspect of any drug delivery vector is its safety profile. hCT(18-32) and its derivatives have consistently demonstrated low to no cytotoxicity in various cell lines at concentrations effective for cargo delivery.[2]

| Cell Line | Assay | Concentration Range | Result | Reference |

| Various | Not specified | Not specified | Assumed to be non-toxic within a defined concentration range. | |

| MCF-7 | Not specified | Not specified | The peptide itself is not toxic. |

Note: While the peptide itself shows low toxicity, conjugation with other molecules can alter its cytotoxic profile.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

hCT(18-32) can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Figure 1: Workflow for the solid-phase synthesis of hCT(18-32).

Protocol:

-

Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Pro-OH) to the resin using a coupling agent such as HBTU in the presence of a base like DIEA.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Cellular Uptake Assay: Confocal Microscopy

This protocol describes the visualization of fluorescently labeled hCT(18-32) uptake in cells.

Figure 2: Workflow for visualizing cellular uptake via confocal microscopy.

Protocol:

-

Cell Culture: Seed cells (e.g., MDCK) onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Peptide Labeling: Label the hCT(18-32) peptide with a fluorescent dye such as carboxyfluorescein (CF).

-

Incubation: Replace the culture medium with fresh medium containing the desired concentration of CF-hCT(18-32) and incubate for a specific time at 37°C.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.

-

Fixation: Fix the cells with a 4% paraformaldehyde solution in PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cellular uptake of the fluorescently labeled peptide using a confocal laser scanning microscope.

Cytotoxicity Assay: LDH Release Assay

The lactate (B86563) dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.

Figure 3: Workflow for assessing cytotoxicity using an LDH release assay.

Protocol:

-

Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the hCT(18-32) peptide. Include a negative control (medium only) and a positive control (lysis buffer).

-

Incubation: Incubate the plate for a desired period (e.g., 24 hours) at 37°C.

-

Supernatant Collection: After incubation, carefully collect a portion of the supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the reaction plate at room temperature in the dark. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the positive and negative controls.

Signaling Pathway of Endocytic Uptake

The cellular entry of hCT(18-32) is believed to be initiated by its interaction with the cell surface, leading to the activation of endocytic machinery. While the complete signaling cascade remains to be fully elucidated, a proposed general pathway involves the following steps.

Figure 4: Proposed general signaling pathway for the endocytic uptake of hCT(18-32).

Conclusion

hCT(18-32) is a cell-penetrating peptide with favorable characteristics for drug delivery applications. Its water solubility, low cytotoxicity, and efficient cellular uptake via an endocytic mechanism make it an attractive candidate for the intracellular delivery of various therapeutic cargoes. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and drug development professionals seeking to utilize hCT(18-32) in their work. Further investigation into the specific molecular players of its uptake pathway will undoubtedly enhance its rational design and application in future therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Computational study, synthesis and evaluation of active peptides derived from Parasporin-2 and spike protein from Alphacoronavirus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. chimia.ch [chimia.ch]

- 6. WO2019038562A1 - Peptide conjugates - Google Patents [patents.google.com]

An In-depth Technical Guide to hCT(18-32) for Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient intracellular delivery of therapeutic molecules remains a significant hurdle in drug development. The cell membrane acts as a formidable barrier to large and hydrophilic molecules, limiting their therapeutic efficacy. Cell-penetrating peptides (CPPs) have emerged as a promising solution to this challenge. These short peptides can traverse cellular membranes and transport a variety of cargo molecules into the cell. Among these, truncated derivatives of human calcitonin (hCT), particularly the hCT(18-32) fragment and its analogs, have demonstrated significant potential as carriers for intracellular delivery.[1][2][3][4] This guide provides a comprehensive technical overview of hCT(18-32), its derivatives, and their application in intracellular delivery, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

The hCT(18-32) peptide is a moderately cationic CPP that has been shown to efficiently shuttle a range of cargo, including small molecules, DNA, and RNA, into various cell types.[3][4] Its mechanism of entry is primarily through an energy-dependent endocytic pathway, which is influenced by temperature, time, and concentration.[1][2][3] Notably, modifications to the hCT(18-32) sequence, such as the creation of branched peptides like hCT(18-32)-k7, can enhance its delivery efficiency.[3][4]

Data Presentation

Quantitative Analysis of Cellular Uptake

The efficiency of intracellular delivery by hCT(18-32) and its derivatives has been quantified in various cell lines using techniques such as flow cytometry and fluorescence microscopy. The following tables summarize key quantitative findings from published studies.

| Peptide | Cell Line | Concentration (µM) | Incubation Time (min) | Uptake Efficiency/Internalization | Reference |

| CF-hCT(18-32) | MDCK | 40 | 60 | Punctuated cytoplasmic distribution | [5][6] |

| CF-hCT(18-32)-k7 | HEK 293 | 25 | 60 | High internalization efficiency | [7] |

| CF-hCT(18-32)-k7 | HeLa | 25 | 60 | High internalization efficiency | [7] |

| CF-hCT(18-32)-k7 | MCF-7 | 25 | 60 | High internalization efficiency | [7] |

| N-E5L-hCT(18-32)-k7 | HeLa | >10 | 10 | Higher uptake than hCT(18-32)-k7 | [7] |

Table 1: Cellular Uptake of hCT(18-32) and Derivatives in Various Cell Lines. CF denotes carboxyfluorescein-labeled peptides. Uptake efficiency is often reported as mean fluorescence intensity or percentage of fluorescent cells.

| Cell Line | Peptide | Mean Fluorescent Intensity (Arbitrary Units) |

| 10T1/2 | eGFP-Transportan | ~1600 |

| 10T1/2 | eGFP-R8 | ~1200 |

| 10T1/2 | eGFP-Penetratin | ~600 |

| 10T1/2 | eGFP-TAT | ~500 |

| 10T1/2 | eGFP-Xentry | ~200 |

| HepG2 | eGFP-Transportan | ~1000 |

| HepG2 | eGFP-R8 | ~800 |

| HepG2 | eGFP-Penetratin | ~400 |

| HepG2 | eGFP-TAT | ~300 |

| HepG2 | eGFP-Xentry | ~150 |

| HeLa | eGFP-Transportan | ~800 |

| HeLa | eGFP-R8 | ~600 |

| HeLa | eGFP-Penetratin | ~300 |

| HeLa | eGFP-TAT | ~250 |

| HeLa | eGFP-Xentry | ~100 |

| HEK | eGFP-Transportan | ~400 |

| HEK | eGFP-R8 | ~300 |

| HEK | eGFP-Penetratin | ~150 |

| HEK | eGFP-TAT | ~100 |

| HEK | eGFP-Xentry | ~50 |

Table 2: Comparative Cellular Uptake of eGFP-CPP Fusion Proteins. Data extracted from flow cytometry analysis after 1 hour incubation at 10 µM.[8] While this study did not include hCT(18-32), it provides a valuable benchmark for comparing the efficiency of other common CPPs.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of hCT(18-32)

This protocol outlines the manual synthesis of hCT(18-32) using the Fmoc/tBu strategy.

Materials:

-

Rink-amide resin

-

Fmoc-protected amino acids

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink-amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (C-terminal) (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the hCT(18-32) sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Protocol 2: Synthesis of Branched hCT(18-32)-k7

This protocol describes the synthesis of a branched version of hCT(18-32) where a heptalysine (k7) sequence is attached to a lysine (B10760008) residue within the main peptide chain.[9]

Procedure:

-

Synthesize the main chain of hCT(18-32) on a Rink-amide resin as described in Protocol 1.

-

At the desired branching point (e.g., a lysine residue), use Fmoc-Lys(Dde)-OH. The Dde group is an orthogonal protecting group that can be removed without affecting the Fmoc or side-chain protecting groups.

-

After completing the main chain synthesis, selectively remove the Dde group by treating the resin with 2% hydrazine (B178648) in DMF.

-

Synthesize the heptalysine (k7) side chain on the deprotected lysine's epsilon-amino group using standard Fmoc-SPPS as described in Protocol 1.

-

Cleave, deprotect, and purify the branched peptide as described in Protocol 1.

Protocol 3: Conjugation of a Fluorescent Dye to hCT(18-32)

This protocol details the labeling of hCT(18-32) with an amine-reactive fluorescent dye like carboxyfluorescein (CF).

Materials:

-

Purified hCT(18-32) peptide

-

Carboxyfluorescein succinimidyl ester (CF-SE)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the purified hCT(18-32) peptide in 0.1 M sodium bicarbonate buffer.

-

Prepare a stock solution of CF-SE in anhydrous DMSO.

-

Add the CF-SE solution to the peptide solution in a 5-10 fold molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Confirm the labeling and purity of the conjugate using RP-HPLC and mass spectrometry.

Protocol 4: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a method for quantifying the intracellular uptake of fluorescently labeled hCT(18-32).

Materials:

-

Adherent cells (e.g., HeLa, HEK 293)

-

Cell culture medium

-

CF-labeled hCT(18-32)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Trypan blue solution (0.4%)

-

Flow cytometer

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing the desired concentration of CF-labeled hCT(18-32).

-

Incubate the cells for the desired time period (e.g., 1 hour) at 37°C.

-

Wash the cells twice with PBS to remove extracellular peptide.

-

To quench the fluorescence of membrane-bound peptides, add a solution of Trypan blue (0.2%) for 1-2 minutes and then wash with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in PBS and analyze them using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for CF).

-

Gate on the live cell population and quantify the mean fluorescence intensity and/or the percentage of fluorescent cells.

Signaling Pathways and Mechanisms

The intracellular uptake of hCT(18-32) is a complex process that primarily involves endocytosis. The initial interaction with the cell surface is crucial and is often mediated by heparan sulfate (B86663) proteoglycans (HSPGs).[3]

Interaction with the Cell Membrane and Endocytosis

Caption: Proposed signaling pathway for hCT(18-32) cellular uptake.

The positively charged hCT(18-32) peptide initially interacts with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction is thought to induce clustering of the peptide-HSPG complexes within lipid raft microdomains.[2] Subsequently, the peptide and its cargo are internalized via endocytosis. While the precise endocytic pathway can be cell-type dependent, evidence suggests the involvement of lipid raft-mediated endocytosis.[2] Once inside the cell, the peptide-cargo complex is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach the cytosol. This endosomal escape is a critical and often rate-limiting step in the intracellular delivery process. A portion of the internalized peptide may be trafficked to lysosomes for degradation.

Experimental Workflow for Studying Intracellular Delivery

Caption: A typical experimental workflow for evaluating hCT(18-32)-mediated intracellular delivery.

Conclusion

The hCT(18-32) peptide and its derivatives represent a versatile and efficient platform for the intracellular delivery of a wide range of therapeutic and diagnostic agents. Their ability to penetrate cells via endocytic pathways, coupled with their relatively low cytotoxicity, makes them attractive candidates for further development. This guide has provided a comprehensive overview of the key technical aspects of working with hCT(18-32), from its synthesis and cargo conjugation to the quantification of its cellular uptake and the elucidation of its internalization mechanism. By leveraging the protocols and data presented herein, researchers and drug development professionals can effectively harness the potential of hCT(18-32) for their specific intracellular delivery applications. Further research into optimizing endosomal escape and enhancing cell-type specificity will undoubtedly expand the therapeutic utility of this promising cell-penetrating peptide.

References

- 1. Cellular internalization of human calcitonin derived peptides in MDCK monolayers: a comparative study with Tat(47-57) and penetratin(43-58) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]

- 5. Cellular uptake but low permeation of human calcitonin-derived cell penetrating peptides and Tat(47-57) through well-differentiated epithelial models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. mdpi.com [mdpi.com]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for hCT(18-32) Peptide Synthesis and Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human calcitonin (hCT) is a 32-amino acid peptide hormone involved in calcium homeostasis.[1] The truncated fragment, hCT(18-32), has garnered significant interest as a cell-penetrating peptide (CPP).[2] These peptides can traverse cellular membranes and facilitate the intracellular delivery of various cargo molecules, such as small molecules and nucleic acids.[2][3] The hCT(18-32) fragment has been shown to be internalized by cells through an endocytic pathway.[2] This document provides a detailed protocol for the chemical synthesis and subsequent purification of the hCT(18-32) peptide for research and drug development applications.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis and purification of hCT(18-32) is provided in Table 1.

Table 1: Materials and Reagents

| Item | Supplier/Grade | Purpose |

| Resin | ||

| Rink Amide Resin | 0.5 mmol/g substitution | Solid support for peptide synthesis |

| Amino Acids | ||

| Fmoc-protected amino acids | Synthesis grade | Building blocks for peptide chain |

| (Thr, Gln, Asn, His) | (tBu) | Side-chain protection |

| (Arg) | (Pbf) | Side-chain protection |

| (Lys) | (Boc), (Dde) | Side-chain protection |

| Reagents | ||

| N,N-Dimethylformamide (DMF) | HPLC grade | Solvent |

| Dichloromethane (DCM) | HPLC grade | Solvent |

| Diethyl ether | ACS grade | Peptide precipitation |

| Piperidine (B6355638) | ACS grade | Fmoc deprotection |

| N,N'-Diisopropylethylamine (DIEA) | Synthesis grade | Activation |

| HBTU | Synthesis grade | Coupling reagent |

| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage and deprotection |

| Thioanisole | Reagent grade | Scavenger |

| Thiocresol | Reagent grade | Scavenger |

| Acetonitrile (ACN) | HPLC grade | Mobile phase for HPLC |

| Water | HPLC grade | Mobile phase for HPLC |

| Equipment | ||

| Automated Peptide Synthesizer | e.g., Syro, MultiSynTech | Solid-phase peptide synthesis |

| High-Performance Liquid Chromatography (HPLC) System | Preparative and Analytical | Peptide purification and analysis |

| C18 RP-HPLC Column | e.g., Waters, Vydac | Peptide separation |

| Mass Spectrometer | e.g., MALDI-ToF-ToF | Peptide identification |

| Lyophilizer | Peptide drying |

Experimental Protocols

The synthesis of hCT(18-32) is performed using an automated solid-phase peptide synthesizer following the Fmoc/tBu strategy.[4] The peptide is synthesized as a C-terminal amide on Rink amide resin.[4]

1. Solid-Phase Peptide Synthesis (SPPS)

The synthesis is carried out on an automated multiple solid-phase peptide synthesizer.[4][5]

-

Resin Swelling: The Rink amide resin is initially swelled in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent like HBTU in the presence of a base such as N,N'-diisopropylethylamine (DIEA) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Chain Elongation: These cycles of deprotection, coupling, and washing are repeated until the full hCT(18-32) sequence is assembled.

2. Cleavage and Deprotection

Following the completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail consisting of Trifluoroacetic acid (TFA), thioanisole, and thiocresol in a ratio of 90:5:5 (v/v/v).[4] This reaction is typically carried out for 3 hours at room temperature.[4]

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether.[4]

-

Washing and Collection: The precipitated peptide is washed multiple times with cold diethyl ether and collected by centrifugation.[4]

3. Peptide Purification

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A preparative C18 column (e.g., Waters, 5 µm, 25 x 300 mm) is used for purification.[4]

-

Mobile Phases:

-

Gradient: A linear gradient of 20-50% Solvent B in Solvent A over 50 minutes is employed at a flow rate of 15 mL/min.[4]

-

Fraction Collection: Fractions containing the purified peptide are collected.

4. Purity Analysis and Characterization

The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity of the peptide is confirmed by mass spectrometry.

-

Analytical HPLC: Analysis is performed on an analytical C18 column (e.g., Vydac, 4.6 x 250 mm; 5 µm/300 Å) with a linear gradient of 10-60% Solvent B in Solvent A over 30 minutes at a flow rate of 0.6 mL/min.[4] Peptides should be obtained with a purity of >95%.[4]

-

Mass Spectrometry: The molecular weight of the purified peptide is determined using MALDI-ToF-ToF mass spectrometry to confirm its identity.[4]

5. Lyophilization

The purified peptide fractions are pooled, frozen, and lyophilized to obtain the final peptide product as a dry powder.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and purification of hCT(18-32).

Table 2: Solid-Phase Peptide Synthesis Parameters

| Parameter | Value | Reference |

| Resin Type | Rink Amide | [4] |

| Resin Substitution | 0.5 mmol/gram | [4] |

| Chemistry | Fmoc/tBu | [4] |

Table 3: Cleavage and Deprotection Conditions

| Parameter | Value | Reference |

| Cleavage Cocktail | TFA:thioanisole:thiocresol (90:5:5, v/v/v) | [4] |

| Reaction Time | 3 hours | [4] |

| Reaction Temperature | Room Temperature | [4] |

Table 4: Preparative RP-HPLC Purification Parameters

| Parameter | Value | Reference |

| Column | RP18 (Waters, 5 µm, 25 x 300 mm) | [4] |

| Solvent A | 0.1% TFA in water | [4] |

| Solvent B | 0.08% TFA in acetonitrile | [4] |

| Gradient | 20-50% B in A over 50 min | [4] |

| Flow Rate | 15 mL/min | [4] |

Table 5: Analytical RP-HPLC Parameters

| Parameter | Value | Reference |

| Column | Vydac RP18 (4.6 x 250 mm; 5 µm/300 Å) | [4] |

| Solvent A | 0.1% TFA in water | [4] |

| Solvent B | 0.08% TFA in acetonitrile | [4] |

| Gradient | 10-60% B in A over 30 min | [4] |

| Flow Rate | 0.6 mL/min | [4] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of the hCT(18-32) peptide.

Caption: Workflow for hCT(18-32) synthesis and purification.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]

- 4. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity [mdpi.com]

- 5. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Conjugating Cargo to hCT(18-32) Peptide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of various cargo molecules to the human calcitonin (18-32) [hCT(18-32)] peptide, a promising cell-penetrating peptide (CPP) for intracellular delivery. This document outlines detailed protocols for conjugation, purification, and characterization of hCT(18-32)-cargo conjugates, summarizes key quantitative data, and illustrates the cellular uptake and trafficking pathways.

Introduction

The hCT(18-32) peptide and its derivatives, such as hCT(18-32)-k7, are C-terminal fragments of human calcitonin that have demonstrated the ability to translocate across cellular membranes.[1][2] This property makes them attractive vectors for the intracellular delivery of a wide range of therapeutic and diagnostic agents, including small molecules, peptides, nucleic acids, and imaging agents.[2][3][4] The primary mechanism of cellular entry for hCT-derived CPPs is endocytosis, with evidence pointing towards lipid raft-mediated pathways.[1] This document provides the necessary information for researchers to effectively utilize hCT(18-32) as a delivery vehicle.

Data Presentation: Quantitative Analysis of hCT(18-32) Conjugates

The following table summarizes quantitative data from various studies on the conjugation and cellular uptake of hCT(18-32) and its derivatives with different cargoes.

| Cargo | hCT(18-32) Derivative | Conjugation Method | Quantitative Metric | Value | Reference |

| 5(6)-Carboxyfluorescein (CF) | hCT(18-32)-k7 | On-resin N-terminal labeling | Purity | >95% | [5] |

| Cymantrene | hCT(18-32)-k7 | Not specified | IC50 of conjugate in MCF-7 cells | 36 µM | [6] |

| Phosphopeptide | hCT(18-32)-k7 | N-terminal labeling with [(18)F]SFB | Cellular uptake in HT-29 cells | ~50% ID/mg protein | [3] |

| 5(6)-Carboxyfluorescein (CF) | N-E5L-hCT(18-32)-k7 | On-resin N-terminal labeling | Purity | >95% | [5] |

Experimental Protocols

Protocol 1: On-Resin N-Terminal Fluorescent Labeling of hCT(18-32)

This protocol describes the conjugation of a fluorescent dye, such as 5(6)-Carboxyfluorescein (FAM or CF), to the N-terminus of the hCT(18-32) peptide during solid-phase peptide synthesis (SPPS).[2][5][7]

Materials:

-

hCT(18-32) peptide synthesized on a Rink Amide resin

-

5(6)-Carboxyfluorescein (FAM)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine (B6355638) in DMF (1:4 v/v)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5 v/v)

-

Ice-cold diethyl ether

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Peptide Synthesis: Synthesize the hCT(18-32) peptide sequence on a Rink Amide resin using standard Fmoc/tBu chemistry.

-

Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

Resin Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Labeling Reaction:

-

In a separate vessel, dissolve FAM (2 equivalents based on resin substitution) in DMF.

-

Add HATU or HBTU (2 equivalents) and DIPEA (3 equivalents) to the FAM solution to pre-activate the carboxylic acid.[7]

-

Add the activated dye solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[2]

-

-

Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the labeling step.

-

Resin Washing: Once the labeling is complete (negative Kaiser test), wash the resin extensively with DMF, followed by isopropanol (B130326) and dichloromethane (B109758) (DCM).[7]

-

Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the cleaved peptide in ice-cold diethyl ether, centrifuge to collect the peptide pellet, and wash with ether. Purify the crude peptide using preparative RP-HPLC.[5]

-

Characterization: Confirm the identity and purity of the fluorescently labeled hCT(18-32) conjugate by analytical RP-HPLC and mass spectrometry.[5]

Protocol 2: General Protocol for Conjugation to Primary Amines using NHS Esters

This protocol provides a general method for conjugating cargo molecules containing an N-hydroxysuccinimide (NHS) ester to the primary amines (N-terminus and lysine (B10760008) side chains) of the hCT(18-32) peptide in solution.

Materials:

-

hCT(18-32) peptide

-

Cargo molecule activated with an NHS ester

-

Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline (PBS), HEPES, or borate (B1201080) buffer)

-

Anhydrous Dimethylsulfoxide (DMSO) or DMF

-

Quenching buffer (e.g., Tris-HCl or glycine)

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the hCT(18-32) peptide in the amine-free buffer at a concentration of 1-10 mg/mL.

-

NHS Ester-Cargo Dissolution: Dissolve the NHS ester-activated cargo in a small amount of anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the dissolved NHS ester-cargo to the peptide solution. The molar ratio of NHS ester to peptide may need to be optimized, but a 10-20 fold molar excess of the NHS ester is a common starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

-

Purification: Purify the hCT(18-32)-cargo conjugate from unreacted peptide and cargo using RP-HPLC.

-

Characterization: Analyze the purified conjugate by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the conjugate.[8][9]

Protocol 3: General Protocol for Conjugation to Thiols using Maleimide (B117702) Chemistry

This protocol outlines a general procedure for conjugating a maleimide-activated cargo molecule to a cysteine residue introduced into the hCT(18-32) peptide sequence.

Materials:

-

Cysteine-containing hCT(18-32) peptide

-

Maleimide-activated cargo molecule

-

Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES, or Tris buffer)

-

Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Anhydrous DMSO or DMF

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing hCT(18-32) peptide in the degassed, thiol-free buffer. If the peptide has formed disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides.

-

Maleimide-Cargo Dissolution: Dissolve the maleimide-activated cargo in a minimal amount of anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the dissolved maleimide-cargo to the peptide solution. A 10-20 fold molar excess of the maleimide is often used as a starting point.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) with gentle stirring.

-

Purification: Purify the hCT(18-32)-cargo conjugate using RP-HPLC.

-

Characterization: Confirm the purity and identity of the conjugate using analytical RP-HPLC and mass spectrometry.

Visualizations

Experimental Workflow for On-Resin Fluorescent Labeling

Caption: Workflow for on-resin fluorescent labeling of hCT(18-32).

Cellular Uptake and Intracellular Trafficking of hCT(18-32)-Cargo Conjugates

Caption: Cellular uptake and trafficking of hCT(18-32) conjugates.

The primary route of cellular entry for hCT(18-32) and its conjugates is through endocytosis.[10][11] Specifically, studies have indicated the involvement of lipid raft-mediated endocytosis, a clathrin-independent pathway.[12] Upon internalization, the conjugate is encapsulated within early endosomes, which then mature into late endosomes and may fuse with lysosomes. For the cargo to exert its biological effect, it must escape from these endosomal compartments into the cytoplasm or translocate to the nucleus.[13][14] The efficiency of this endosomal escape is a critical factor in the overall efficacy of CPP-mediated delivery.

References

- 1. Synthesis and Application of Peptides as Drug Carriers | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Peptide cargo administration: current state and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. enovatia.com [enovatia.com]

- 9. caymanchem.com [caymanchem.com]

- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 11. Metabolic cleavage of cell-penetrating peptides in contact with epithelial models: human calcitonin (hCT)-derived peptides, Tat(47–57) and penetratin(43–58) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Lipid rafts mediate multilineage differentiation of human dental pulp-derived stem cells (DPSCs) [frontiersin.org]

- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracellular Trafficking of Hybrid Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: hCT(18-32)-k7 Peptide for Plasmid DNA Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efficient and safe delivery of genetic material into cells is a cornerstone of gene therapy, recombinant protein production, and various molecular biology applications. While viral vectors are highly efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the development of non-viral alternatives. Cell-penetrating peptides (CPPs) have emerged as a promising class of non-viral vectors due to their ability to traverse cellular membranes and deliver a variety of molecular cargoes, including plasmid DNA (pDNA).

This document details the application of hCT(18-32)-k7, a branched, truncated derivative of human calcitonin (hCT), as a carrier peptide for the non-covalent delivery of plasmid DNA into eukaryotic cells.[1][2] The hCT(18-32)-k7 peptide is characterized by its high cationic charge and specific sequence, which facilitates the condensation of negatively charged pDNA into stable nanoparticles. These nanoparticles are subsequently internalized by cells, leading to the expression of the plasmid-encoded gene. This peptide is noted for its low cytotoxicity and has demonstrated variable, cell-type-specific transfection efficiencies.[2][3]

Mechanism of Action

The delivery of plasmid DNA using hCT(18-32)-k7 is a multi-step process initiated by the formation of peptide/pDNA nanocomplexes. The positively charged amino acid residues of the hCT(18-32)-k7 peptide interact electrostatically with the negatively charged phosphate (B84403) backbone of the plasmid DNA. This interaction leads to the condensation of the DNA into compact, stable nanoparticles, typically in the size range of 130-170 nm.[4]

Once formed, these nanoparticles are introduced to the target cells. The primary route of cellular internalization for these complexes is endocytosis.[3] Studies with related hCT-derived peptides suggest that this uptake may be mediated by lipid rafts.[3] Following internalization, the nanoparticles are enclosed within endosomes. For successful transfection, the peptide/pDNA complex must escape the endosome before it is trafficked to the lysosome for degradation. While the exact mechanism of endosomal escape for hCT(18-32)-k7 is not fully elucidated, it is a critical step for releasing the plasmid DNA into the cytoplasm. Subsequently, the plasmid must be transported to the nucleus for the cellular machinery to transcribe and translate the encoded gene.

Data Presentation

Quantitative analysis of hCT(18-32)-k7/pDNA nanoparticles is essential for optimizing transfection protocols. The following tables summarize representative data gathered from the literature. Note that efficiency can be highly dependent on cell type, plasmid size, and experimental conditions.

Table 1: Representative Physicochemical Properties of Peptide/pDNA Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Peptide Vector | hCT(18-32)-k7 | [3][4] |

| Cargo | Plasmid DNA | [3][4] |

| Optimal Charge Ratio (Peptide:pDNA) | ~30:1 | [3] |

| Particle Size (Diameter) | 130 - 170 nm | [4] |

| Zeta Potential | Positive (Value not specified) |[5] |

Table 2: Representative Transfection Efficiency of hCT(18-32)-k7

| Cell Line | Transfection Efficiency | Notes | Reference |

|---|---|---|---|

| Neuroblastoma (SK-N-MC) | 6-10 fold higher than HIV-Tat(48-60) | hCT(18-32)-k7 was particularly efficient in this cell line. | [2] |

| HEK 293, HeLa, COS-7 | ~40% of Lipofectamine™ 2000 | Efficiency was tested in the presence of 125 µM chloroquine. | [3] |

| Primary Chicken Cardiomyocytes | More efficient than hCT9–32-2br | Demonstrates cell-type specificity. |[3] |

Table 3: Representative Cytotoxicity Data

| Cell Line(s) | Peptide Concentration | Cell Viability | Notes | Reference |

|---|---|---|---|---|

| Various tested cell lines | Not specified | No cytotoxic effects observed | General observation from toxicity profiles. | [6] |

| HEK 293 | Not specified | No effect on cell viability | From a study using hCT(18-32)-k7 conjugated to quantum dots. |[7] |

Experimental Protocols

The following protocols provide a general framework for using hCT(18-32)-k7 to transfect plasmid DNA into cultured mammalian cells. Optimization, particularly of the charge ratio, is highly recommended for each new cell line and plasmid combination.

Materials

-

Lyophilized hCT(18-32)-k7 peptide

-

Nuclease-free water or suitable buffer (e.g., HBS, PBS)

-

High-purity plasmid DNA (concentration ≥ 0.5 mg/mL)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium with serum

-

Mammalian cell line of interest

-

Multi-well cell culture plates (e.g., 24-well)

Protocol for Nanoparticle Formation (per well of a 24-well plate)

This protocol is based on using 0.5 µg of plasmid DNA per well. Calculations should be adjusted for different amounts or plate formats. An optimal charge ratio of 30:1 is assumed.[3]

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of hCT(18-32)-k7 in nuclease-free water. Aliquot and store at -20°C.

-

Dilute plasmid DNA in a nuclease-free buffer (e.g., TE buffer or water) to a convenient stock concentration (e.g., 0.5 mg/mL).

-

-

Complex Formation:

-

Step A (pDNA dilution): In a microcentrifuge tube, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium.

-

Step B (Peptide dilution): In a separate microcentrifuge tube, dilute the required amount of hCT(18-32)-k7 peptide into 50 µL of serum-free medium. Note: The amount of peptide needed depends on the desired charge ratio and should be optimized.

-

Step C (Mixing): Add the diluted peptide solution (from Step B) to the diluted pDNA solution (from Step A). Mix immediately by gentle vortexing or pipetting. Do not add the DNA to the peptide.

-

Step D (Incubation): Incubate the mixture at 37°C for 60 minutes to allow for stable nanoparticle formation.[8]

-

Protocol for Cell Transfection

-

Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-80% confluency at the time of transfection. Use 0.5 mL of complete medium per well.

-

Transfection:

-

Gently remove the culture medium from the cells.

-

Wash the cells once with PBS or serum-free medium.

-

Add 400 µL of fresh, serum-free medium to each well.

-

Add the 100 µL of prepared hCT(18-32)-k7/pDNA nanoparticle solution (from Protocol 4.2) dropwise to the cells.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

-

Post-Transfection:

-